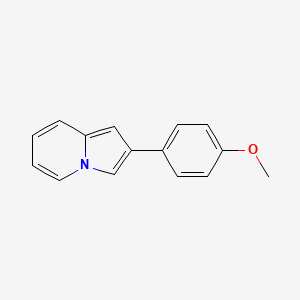

2-(4-Methoxyphenyl)indolizine

Description

Significance of the Indolizine (B1195054) Core in Heterocyclic Chemistry

The indolizine nucleus, a bicyclic aromatic system comprising a fused pyridine (B92270) and pyrrole (B145914) ring, holds a unique position in heterocyclic chemistry. It is a nitrogen-bridged heterocycle, isomeric with the more commonly known indole (B1671886), and is considered a 10-π electron system. This electron-rich nature imparts distinct reactivity and photophysical properties to the scaffold. researchgate.netmdpi.com The structural rigidity and planarity of the indolizine core make it an attractive framework for the design of novel functional molecules. researchgate.netrsc.org Its ability to participate in various chemical transformations, including electrophilic substitution and cycloaddition reactions, further underscores its significance as a versatile building block in organic synthesis. rsc.orgnih.gov

Overview of Indolizine Derivatives in Contemporary Research

Indolizine derivatives are the subject of extensive research due to their diverse and significant biological and material science applications. rsc.orgijper.org In medicinal chemistry, various substituted indolizines have been investigated for a wide range of pharmacological activities. rsc.orgijper.orgsemanticscholar.org Beyond their medicinal potential, indolizine derivatives are also explored for their fluorescent properties, making them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.netrsc.org The tunability of their electronic and photophysical properties through substitution on the indolizine core allows for the rational design of materials with specific characteristics.

Historical Context and Evolution of Indolizine Studies

The history of indolizine chemistry dates back to 1890 when Angeli first reported a derivative of this heterocyclic system. figshare.com However, it was Scholtz in 1912 who accomplished the first synthesis of the parent indolizine. figshare.com Early studies focused on establishing the fundamental structure and reactivity of the indolizine ring system. Over the decades, the field has evolved significantly, with the development of more sophisticated and efficient synthetic methodologies. The classical Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions have been refined and supplemented by modern transition-metal-catalyzed cross-coupling reactions and C-H functionalization strategies, allowing for the synthesis of a vast array of complex indolizine derivatives. rsc.orglew.roasianpubs.org

The 2-(4-Methoxyphenyl)indolizine Motif as a Research Focus

Within the broad family of indolizine derivatives, this compound has garnered attention as a key structural motif. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring at the 2-position of the indolizine core influences the electronic properties of the entire molecule, impacting its reactivity and potential applications. This specific substitution pattern has been incorporated into various research studies, from the development of novel synthesis methods to the investigation of the fundamental chemical properties of the indolizine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMVZZLEJULVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323975 | |

| Record name | 2-(4-methoxyphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-82-4 | |

| Record name | NSC405331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Indolizine and Its Structural Analogs

Established Synthetic Pathways to the Indolizine (B1195054) Nucleus

The construction of the fundamental indolizine ring system can be achieved through a variety of synthetic routes. These methods provide the foundational chemistry upon which targeted syntheses, such as that of 2-(4-methoxyphenyl)indolizine, are based.

1,3-Dipolar Cycloaddition Reactions in Indolizine Synthesis

One of the most prevalent and versatile methods for constructing the indolizine nucleus is through the 1,3-dipolar cycloaddition reaction. chim.it This approach typically involves the reaction of a pyridinium (B92312) ylide, which acts as the 1,3-dipole, with a suitable dipolarophile, usually an electron-deficient alkyne or alkene. chim.itlew.ro The pyridinium ylides are often generated in situ from the corresponding pyridinium salts by treatment with a base. lew.ro

The reaction proceeds via the formation of a pyridinium N-ylide, which then undergoes cycloaddition with a dipolarophile. nih.gov For instance, N-phenacylpyridinium bromides can react with acetylenic dipolarophiles like ethyl propiolate to yield substituted indolizines. lew.ro The use of α,β-unsaturated aldehydes or ketones as dipolarophiles has also been demonstrated, often requiring an in situ aromatization step of the initial cycloadduct to furnish the final indolizine product. tandfonline.com This method's popularity stems from its high regioselectivity and the ability to produce a wide diversity of indolizine structures by varying the substituents on both the pyridine (B92270) ring and the dipolarophile. chim.itlew.ro Ultrasound irradiation has been shown to promote these cycloaddition reactions, offering an alternative energy source for the synthesis. nih.govrsc.org

Cyclization Reactions for Indolizine Ring Formation

Intramolecular cyclization reactions represent another major pathway to the indolizine core. The Tschitschibabin (or Chichibabin) reaction is a classic and efficient method that involves the cyclization of pyridinium salts bearing a methylene (B1212753) group adjacent to the nitrogen atom. beilstein-journals.org This reaction is typically performed by treating a quaternary salt, formed from a 2-alkylpyridine and an α-halogenoketone, with a mild base like sodium bicarbonate. rsc.org

More contemporary methods involve the cycloisomerization of appropriately substituted pyridine derivatives. For example, propargylic pyridines can undergo cycloisomerization catalyzed by various metals to form the indolizine ring. chim.it Gold- and copper-catalyzed processes have been developed that facilitate the cyclization of propargylic pyridines under mild conditions. organic-chemistry.org These reactions often proceed through intermediates that undergo cyclization and subsequent isomerization or aromatization to yield the stable indolizine system. researchgate.net

Multicomponent Reaction Strategies for Indolizine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like indolizines. acs.org These strategies are valued for their ability to rapidly build molecular diversity from simple, readily available starting materials. acs.orgnih.gov

Several MCRs for indolizine synthesis have been developed, often employing transition metal catalysts. A palladium-catalyzed, three-component synthesis involves the carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.gov This reaction proceeds through the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.gov Gold-catalyzed MCRs of heteroaryl aldehydes, amines, and alkynes have also been reported to produce substituted aminoindolizines under solvent-free conditions or in water. organic-chemistry.org Copper-catalyzed MCRs using a pyridine, an acetophenone (B1666503) derivative, and an electron-deficient alkene have also proven effective. researchgate.net

| Multicomponent Reaction Example | Reactants | Catalyst | Key Features |

| Carbonylative Coupling | 2-Bromopyridine, Imine, Alkyne, CO | Palladium | Modular, forms a reactive 1,3-dipole intermediate. nih.gov |

| Coupling/Cycloisomerization | Heteroaryl Aldehyde, Amine, Alkyne | Gold(III) | High atom economy, can be run solvent-free or in water. organic-chemistry.org |

| "One-Pot" Coupling | Pyrrole-2-carboxaldehyde, Methyl Bromide, Alkyne | Base (K₂CO₃) | Facile, regiospecific, and efficient for diverse functional groups. acs.org |

| Solvent-Free Synthesis | Pyridine, Acetophenone, Alkene | Copper(I) Bromide | Environmentally friendly, solvent-free conditions. researchgate.net |

Radical-Induced Synthetic Approaches to Indolizines

Radical-induced synthetic methods have gained increasing attention for the construction of the indolizine framework due to their high efficiency and atom economy. rsc.orgnih.gov These strategies utilize radical species or intermediates to initiate cyclization or cross-coupling reactions. rsc.orgresearchgate.net

These approaches can be broadly categorized based on the building blocks used for constructing the ring or the type of radical trigger employed. nih.gov One such method involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, providing access to structurally diverse substituted indolizines. researchgate.net Another strategy describes a B₂pin₂-mediated radical cascade cyclization/aromatization reaction between enaminones and pyridine under metal- and oxidant-free conditions. researchgate.net These radical pathways offer unique advantages for creating specific C-C or C-X bonds in the indolizine structure. rsc.orgnih.gov

Targeted Synthesis of this compound

While general methods provide access to the indolizine family, specific routes have been optimized for the synthesis of particular derivatives, including the title compound, this compound.

Classical Approaches Employing 2-Picoline and Phenacyl Bromides

A well-established and direct method for synthesizing 2-arylindolizines, including this compound, is a variation of the Tschitschibabin reaction. This classical approach involves a two-step, one-pot procedure starting from 2-picoline (2-methylpyridine) and a substituted phenacyl bromide. prepchem.comresearchgate.net

The synthesis proceeds as follows:

Quaternization: 2-Picoline is first N-alkylated with 4-methoxyphenacyl bromide. This step forms the intermediate 1-(2-(4-methoxyphenyl)-2-oxoethyl)-2-methylpyridin-1-ium bromide. The reaction is typically carried out by refluxing the reactants in a suitable solvent like acetone (B3395972) or isopropanol. researchgate.net

Cyclization: The resulting pyridinium salt is then treated with a base, such as an aqueous solution of sodium bicarbonate, and heated. prepchem.comresearchgate.net The base deprotonates the methyl group of the picoline moiety, generating an ylide intermediate. This intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic this compound. beilstein-journals.org

A detailed procedure involves refluxing 2-picoline and 4-methoxyphenacyl bromide in a solvent, followed by heating the intermediate salt with aqueous sodium bicarbonate. prepchem.comresearchgate.net

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |

| 2-Picoline | 4-Methoxyphenacyl bromide | 1. Acetone or Ethanol, reflux2. Aq. NaHCO₃, heat | This compound prepchem.comresearchgate.net |

| Ethyl 2-pyridylacetate | Phenacyl bromide | Acetone, reflux | Ethyl 2-phenylindolizine-1-carboxylate rsc.org |

This method provides a straightforward and reliable pathway to 2-arylindolizines and has been successfully applied to produce this compound in good yields. researchgate.net

Modernizations and Optimized Procedures for this compound Synthesis

The classical Tschitschibabin reaction, involving the condensation of 2-alkylpyridines with α-haloketones followed by cyclization, remains a fundamental approach for synthesizing indolizines. chim.it An optimized, chromatography-free protocol has been developed for the synthesis of 2-substituted indolizines. chim.it

A traditional synthesis of this compound involves refluxing 2-picoline and 4-methoxyphenacyl bromide in ethanol. The resulting solid is then treated with sodium bicarbonate in water and refluxed to yield the final product. prepchem.com

Recent advancements have also focused on greener and more efficient methods to reduce the environmental impact and improve sustainability in indolizine synthesis. ijettjournal.org

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tuning its chemical and physical properties. The C-3 position of the indolizine ring is a primary site for electrophilic substitution. chim.it

Strategies for C-3 Functionalization: Synthesis of This compound-3-carbaldehyde (B26604)

The introduction of a formyl group at the C-3 position yields this compound-3-carbaldehyde, a versatile intermediate for further synthetic transformations. smolecule.com

Aminocatalysis has emerged as a powerful tool for the synthesis of indolizine carbaldehydes. A one-pot, recyclable stereoauxiliary aminocatalyzed strategy has been reported for the synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes. nature.comresearchgate.net This method utilizes the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes, catalyzed by aminosugars derived from biomass, such as D-glucosamine or chitosan. researchgate.net This approach offers high efficiency and sustainability. nature.com The reaction proceeds through an iminium ion/enamine tandem sequence. nature.com

A well-established method for the formylation of electron-rich heterocycles like indolizine is the Vilsmeier-Haack reaction. smolecule.com This reaction involves treating a slurry of this compound in dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) under controlled temperature conditions to introduce the carbaldehyde group at the C-3 position. smolecule.com The electron-donating nature of the methoxy (B1213986) group on the phenyl ring helps to direct the regioselectivity of the formylation to the C-3 position. smolecule.com

| Method | Reagents | Key Features | Reference |

| Aminocatalysis | Acyl pyridines, α,β-unsaturated aldehydes, D-glucosamine or chitosan | One-pot, recyclable catalyst, sustainable | nature.comresearchgate.net |

| Vilsmeier-Haack | Phosphorus oxychloride, Dimethylformamide | Regioselective C-3 formylation | smolecule.com |

Synthesis of Carboxylate-Substituted 2-(4-Methoxyphenyl)indolizines

The introduction of a carboxylate group onto the this compound scaffold has been achieved through various synthetic strategies. One notable method involves a radical cyclization and demethylation of sulfoxonium ylides with methyl 2-(pyridin-2-yl)acetate derivatives to yield methyl 2-(4-methoxyphenyl)-3-(methylthio)indolizine-1-carboxylate. rsc.org Another approach involves the Friedel-Crafts type hydroxyalkylation at the C-3 position of indolizines with (hetero)arylglyoxals, promoted by hexafluoroisopropanol (HFIP), to produce α-hydroxyketone derivatives which can be further functionalized. acs.orgnih.govresearchgate.net For instance, methyl-3-(1-hydroxy-2-oxo-2-phenylethyl)-2-(4-methoxyphenyl)indolizine-1-carboxylate has been synthesized using this method. nih.gov Additionally, enantioselective synthesis of α-tetrasubstituted (1-indolizinyl)(diaryl)-methanamines can lead to carboxylate-containing indolizine derivatives. rsc.org

| Product | Synthetic Method | Key Reagents | Yield | Reference |

| Methyl 2-(4-methoxyphenyl)-3-(methylthio)indolizine-1-carboxylate | Radical cyclization/demethylation | Sulfoxonium ylides, Methyl 2-(pyridin-2-yl)acetate | Not specified | rsc.org |

| Methyl-3-(1-hydroxy-2-oxo-2-phenylethyl)-2-(4-methoxyphenyl)indolizine-1-carboxylate | HFIP-promoted Friedel-Crafts reaction | This compound-1-carboxylate, Phenylglyoxal (B86788) | 83% | nih.gov |

| (R)-Methyl 1-(1-(4-methoxyphenyl)-3-oxoisoindolin-1-yl)indolizine-2-carboxylate | Enantioselective synthesis | Not specified | 70% | rsc.org |

Synthesis of Carbonitrile-Substituted 2-(4-Methoxyphenyl)indolizines

The synthesis of carbonitrile-substituted 2-(4-methoxyphenyl)indolizines has been explored, leading to compounds with potential biological activity. nih.gov A one-pot, two-step tandem reaction involving the 1,3-dipolar cycloaddition of aromatic aldehydes, malononitrile, and a pyridinium salt under ultrasound irradiation has been developed for the synthesis of indolizine-1-carbonitrile (B3051405) derivatives. nih.gov While this specific methodology does not directly yield this compound-carbonitriles, it highlights a modern approach to accessing the carbonitrile-substituted indolizine core. Another study mentions the attempted synthesis of 2-(4-Methoxyphenyl)-3-(pentylamine)indolizine-1-carbonitrile, indicating research efforts in this area. wits.ac.za

Incorporation of Diverse Heterocyclic Moieties onto the this compound Scaffold

The versatile and privileged structure of the this compound core serves as a valuable platform for the synthesis of more complex, fused heterocyclic systems. By incorporating additional heterocyclic rings, chemists can modulate the electronic, steric, and physicochemical properties of the parent molecule, leading to novel compounds with potentially enhanced applications. This section explores synthetic strategies for fusing pyrrolo[1,2-a]pyrazine (B1600676), pyrido[2,3-b]indolizine, and triazole moieties with the this compound framework.

Pyrrolo[1,2-a]pyrazine-Fused Indolizine Derivatives

A significant synthetic advancement involves the incorporation of a pyrrolo[1,2-a]pyrazine system onto the indolizine core, starting from this compound. A multi-step reaction sequence has been developed to achieve this transformation. researchgate.net

The synthesis commences with the acylation of this compound. researchgate.net This is achieved by reacting it with oxalyl chloride in a toluene (B28343) and tetrahydrofuran (B95107) (THF) solvent mixture at 0°C. This step introduces a reactive 2-oxoacetyl chloride group at the C-3 position of the indolizine ring. researchgate.net The resulting intermediate, 2-(2-(4-methoxyphenyl)indolizin-3-yl)-2-oxoacetyl chloride, is then reacted with 2-pyrrolidine methanol (B129727) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the corresponding amide. Subsequent steps involve reduction of a nitro group (if present) via hydrogenation using a Palladium-on-carbon (Pd-C) catalyst, followed by a cyclization step facilitated by polyphosphoric acid (PPA) at elevated temperatures (140°C) to construct the fused pyrrolo[1,2-a]pyrazine ring system. researchgate.net

A general procedure for the initial acylation step is as follows: this compound is dissolved in a toluene:THF (8:2) mixture and cooled to 0°C. Oxalyl chloride is then added, and the reaction is stirred for 2 hours at the same temperature to yield the acyl chloride intermediate. researchgate.net This intermediate serves as a key building block for the subsequent annulation reactions to form the complex fused heterocycle. researchgate.net

Pyrido[2,3-b]indolizine Derivatives

The synthesis of pyrido[2,3-b]indolizines, which represents another class of annulated indolizine derivatives, can be achieved through a domino sequence involving pyridinium ylides. While not starting directly from pre-formed this compound, methods for synthesizing 2-aryl-pyrido[2,3-b]indolizines are highly relevant. A notable microwave-assisted method involves the reaction of 2-alkyl-N-(cyanomethyl)pyridinium salts with enaminones. mdpi.com

This reaction proceeds through a domino sequence of cycloisomerization and cyclocondensation in the presence of a base like sodium acetate. mdpi.com This approach avoids a 1,3-dipolar cycloaddition pathway and provides direct access to the pyrido[2,3-b]indolizine scaffold. mdpi.com By selecting an enaminone with a 4-methoxyphenyl (B3050149) substituent, this methodology could potentially be adapted to produce derivatives related to the target compound. The resulting pyrido[2,3-b]indolizines often exhibit fluorescence, emitting green light with high quantum yields. mdpi.com

Another powerful method involves a continuous Current time information in Bangalore, IN.mdpi.com, Current time information in Bangalore, IN.researchgate.net, and Current time information in Bangalore, IN.rsc.org cycloaddition sequence combined with skeletal rearrangement. rsc.org This protocol transforms 5aH,13H-chromeno[2,3-b]quinolizin-13-ones into highly functionalized pyrido[2,3-b]indolizines using ((isocyanomethyl)sulfonyl)benzene derivatives. The reaction is typically facilitated by cesium carbonate (Cs₂CO₃) and catalyzed by silver carbonate (Ag₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org This complex, one-pot transformation involves the cleavage of three bonds and the formation of four new bonds, enabling a rapid assembly of the pyrido[2,3-b]indolizine core. rsc.org

Indolizine-Triazole Hybrids

Molecular hybrids that conjugate the indolizine scaffold with a 1,2,3-triazole ring have been synthesized through various chemical strategies. These methods allow for the covalent linkage of these two important heterocyclic systems, creating novel chemical entities.

One prominent method is the 1,3-dipolar cycloaddition of an activated alkyne to a pyridinium N-ylide. This strategy is particularly effective for creating indolizine-1,2,3-triazole hybrids where the two ring systems are separated by a carbonyl linker. researchgate.net In this approach, the pyridinium N-ylide acts as the 1,3-dipole, which reacts with an electron-poor alkyne (the dipolarophile) to construct the indolizine ring already bearing the triazole moiety or a precursor to it. researchgate.net

Metal-Catalyzed Coupling and Functionalization Reactions

Metal-catalyzed reactions are indispensable tools for the functionalization of heterocyclic cores, including indolizine. These methods provide efficient pathways for forming new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity. Suzuki-type cross-coupling and C-H borylation are two powerful strategies that have been successfully applied to the indolizine scaffold, enabling the introduction of a wide range of substituents.

Suzuki-Type Cross-Coupling Reactions of Indolizine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been effectively applied to functionalize the indolizine ring system, particularly at the C-5 position.

The synthesis of 5-arylindolizines can be achieved through the Suzuki coupling of 5-bromo- or 5-iodoindolizines with various arylboronic acids. msu.ru The requisite 5-haloindolizine precursors are prepared via regioselective lithiation of a 2-substituted indolizine at the C-5 position, followed by quenching with a halogen source (e.g., NBS for bromination or I₂ for iodination). msu.runih.gov

The subsequent Suzuki coupling is typically performed using a palladium catalyst, such as PdCl₂ or Pd(dppf)Cl₂, with a base like potassium carbonate (K₂CO₃) in a solvent system such as 1,4-dioxane/water. msu.ru This methodology has been successfully used to couple 4-methoxyphenylboronic acid with 5-haloindolizines, demonstrating a direct route to introduce the 4-methoxyphenyl group at the C-5 position of the indolizine core. msu.ru The reactions generally proceed in moderate to excellent yields. msu.ru

Below is a table summarizing representative Suzuki-type cross-coupling reactions on the indolizine core.

| Indolizine Substrate | Boronic Acid | Catalyst | Yield (%) | Reference |

| 5-Bromo-2-tert-butylindolizine (B1503831) | 4-Methoxyphenylboronic acid | PdCl₂ | 70 | msu.ru |

| 5-Iodo-2-tert-butylindolizine | 4-Methoxyphenylboronic acid | PdCl₂ | 76 | msu.ru |

| 5-Iodo-2-phenylindolizine | Phenylboronic acid | Pd(OAc)₂/P(o-tol)₃ | 94 | nih.gov |

C–H Borylation Methodologies for Indolizines

Direct C–H borylation is an increasingly popular and atom-economical method for the functionalization of heteroaromatic compounds. This reaction avoids the pre-functionalization step of converting a C-H bond to a halide or triflate. For the indolizine scaffold, iridium-catalyzed C-H borylation has been explored. worktribe.com

The reaction typically employs an iridium catalyst, such as [Ir(OMe)cod]₂, with a bidentate ligand like 4,4'-di-t-butylbipyridine (dtbpy), and bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. worktribe.com The borylation of the parent indolizine has been found to be challenging, requiring elevated temperatures (80°C) to achieve significant reactivity. worktribe.com

When applied to substituted indolizines, the regioselectivity of the borylation is influenced by the existing substituents. For instance, in a one-pot borylation followed by Suzuki coupling, the major product observed was the result of functionalization at the C-5 position. worktribe.com This indicates a preference for borylation on the six-membered pyridine ring of the indolizine scaffold under these conditions. This methodology provides a modern alternative to classical electrophilic substitution or metalation-trapping sequences for functionalizing the indolizine core, opening up new avenues for creating diverse derivatives. worktribe.com

Ruthenium(II)-Assisted Cross-Coupling/Cyclization for Indolizines

Ruthenium(II) catalysts have emerged as powerful tools in organic synthesis, particularly for C-H activation and functionalization. While direct ruthenium-catalyzed synthesis of this compound is not extensively documented in readily available literature, the methodologies developed for analogous structures highlight the potential of this approach.

Ruthenium(II)-catalyzed C-H activation has been successfully employed for the synthesis of 2-arylindolines from protected anilines and vinyl arenes. nih.gov This process involves an ortho-metalation directed by a pyrimidine (B1678525) group, followed by alkene insertion, amine coordination, and reductive elimination. nih.gov Although this leads to an indoline (B122111) rather than an indolizine, the fundamental steps of C-H activation and C-C bond formation are relevant.

More directly related is the Ruthenium(II)-catalyzed C-3 alkenylation of indolizines, which demonstrates the catalyst's ability to functionalize the pre-formed indolizine core. researchgate.net This directing group-assisted reaction provides a highly stereo- and regioselective method to introduce alkenyl groups at the C-3 position. researchgate.net The proposed mechanism involves the formation of a ruthenacycle intermediate. While this method targets the C-3 position, it underscores the utility of ruthenium catalysts in the selective functionalization of the indolizine ring system. Further development of this methodology could potentially be adapted for C-2 arylation.

Table 2: Ruthenium(II)-Catalyzed Functionalization of Indolizine Derivatives

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Intermolecular C-H Activation/Oxidative Cyclization | Ruthenium(II) | Synthesis of 2-arylindolines | nih.gov |

Copper-Catalyzed Modular Synthesis of Indolizines

Copper-catalyzed reactions offer a versatile and cost-effective approach to the synthesis of indolizine derivatives. These methods often involve the annulation of pyridine derivatives with various coupling partners.

One prominent method is the copper(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates. nih.gov This reaction is compatible with a broad range of pyridine derivatives, including quinoline (B57606) and isoquinoline, leading to functionalized indolizines. nih.gov Another approach involves the copper-catalyzed multicomponent synthesis from pyridine-2-carbaldehyde derivatives, secondary amines, and terminal alkynes. ua.es The reaction outcome, yielding either indolizines or chalcones, is dependent on the solvent and electronic effects of the substrates. ua.es For instance, the reaction of pyridine-2-carbaldehyde with electron-poor alkynes tends to favor indolizine formation. ua.es

A more recent development is the copper-catalyzed [3+3] annulation of ketones with oxime acetates, providing a novel route to diverse pyridine structures, which are precursors to indolizines. nih.gov This method is noted for its excellent functional group tolerance and broad substrate scope. nih.gov Furthermore, copper-catalyzed intramolecular cyclization of indole-ynamides has been developed, showcasing the versatility of copper in facilitating the formation of N-fused heterocycles. d-nb.info

Table 3: Copper-Catalyzed Synthesis of Indolizine Scaffolds

| Starting Materials | Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pyridines, Alkenyldiazoacetates | Copper(I) | [3+2] Cyclization | Regioselective, compatible with various pyridines | nih.gov |

| Pyridine-2-carbaldehydes, Amines, Alkynes | Copper Nanoparticles/C | Multicomponent Reaction | Solvent-dependent outcome (indolizine vs. chalcone) | ua.es |

| Ketones, Oxime Acetates | Copper(I) | [3+3] Annulation | Synthesis of pyridine precursors | nih.gov |

Gold(I)-Catalyzed Syntheses of Indolizine Derivatives

Gold(I) catalysis has gained significant attention for its ability to activate alkynes and allenes toward nucleophilic attack, enabling a variety of cyclization reactions to form heterocyclic compounds, including indolizines.

One notable strategy involves the gold(I)-catalyzed three-step cascade reaction of linear N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones. This process leads to the formation of bicyclic indolizines through a sequence of cycloisomerization, sulfonyl migration, and cyclization. ua.es Another powerful approach is the dual gold/silver-catalyzed tandem C(sp³)–H alkynylation/iminoauration of 2-substituted pyridine derivatives, which provides a wide range of 2-alkynyl indolizines. nih.gov

Gold catalysts have also been employed in the intramolecular hydroarylation/aromatization of pyrrole-ynes, offering a direct route to functionalized indolizines. Furthermore, gold-catalyzed enantioselective polycyclization reactions initiated by a 6-exo-dig cyclization of an alkyne have been developed, demonstrating the potential for creating complex, multi-ring systems containing the indolizine core with high stereocontrol. nih.gov

Table 4: Gold(I)-Catalyzed Synthesis of Indolizine Derivatives

| Starting Materials | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| N-alkenyl/alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones | Gold(I) complex | Cascade Cyclization | Forms C-N, O-S, and C-C bonds in one pot | ua.es |

| 2-Substituted Pyridine Derivatives | Gold/Silver | Tandem C(sp³)–H Alkynylation/Iminoauration | Synthesis of 2-alkynyl indolizines | nih.gov |

Direct Lithiation and Subsequent Electrophilic Quenching of Indolizines

Direct functionalization of the pre-formed indolizine ring offers a powerful strategy for introducing a variety of substituents. Direct lithiation followed by quenching with an electrophile is a key method for achieving this.

Research has shown that 2-substituted indolizines, such as 2-phenylindolizine (B189232), can be regioselectively lithiated at the C-5 position using n-butyllithium (n-BuLi). mdpi.comworktribe.com The resulting 5-lithioindolizine intermediate can then be trapped with a range of electrophiles to introduce functionality at this position. mdpi.com This method has been optimized by varying temperature, reaction time, and the use of additives like tetramethylethylenediamine (TMEDA). prepchem.com

A variety of electrophiles have been successfully employed in this reaction, leading to the synthesis of novel indolizine derivatives. For example, quenching the lithiated intermediate with dimethylformamide (DMF) yields 5-formylindolizines. prepchem.comworktribe.com Other successful electrophiles include carbon dioxide, benzaldehyde, iodomethane, and trimethylsilyl (B98337) chloride. mdpi.com This methodology provides a direct and efficient route to C-5 functionalized indolizines, which are otherwise difficult to access through classical synthetic methods. prepchem.com

Table 5: Electrophilic Quenching of 5-Lithio-2-phenylindolizine

| Electrophile | Product | Reference |

|---|---|---|

| Dimethylformamide (DMF) | 5-Formyl-2-phenylindolizine | prepchem.comworktribe.com |

| Iodine (I₂) | 5-Iodo-2-phenylindolizine | prepchem.com |

| Carbon Dioxide (CO₂) | 2-Phenylindolizine-5-carboxylic acid | mdpi.com |

| Benzaldehyde | (2-Phenylindolizin-5-yl)(phenyl)methanol | mdpi.com |

| Iodomethane | 5-Methyl-2-phenylindolizine | mdpi.com |

Reactivity and Chemical Transformations of 2 4 Methoxyphenyl Indolizine and Its Derivatives

Electrophilic Aromatic Substitution Patterns on the Indolizine (B1195054) Core

The indolizine ring system is prone to electrophilic attack, with the site of substitution being highly dependent on the reaction conditions and the nature of the electrophile.

Protonation is a fundamental electrophilic substitution reaction. In the case of indolizine derivatives, the most basic site and the preferred position for protonation is the C-3 position of the heterocyclic ring. chim.it This regioselectivity is a consequence of the higher electron density at this position. However, studies on 5-bromo-2-tert-butylindolizine (B1503831) have shown that the presence of a halogen at the 5-position can slightly increase the basicity of the pyrrole (B145914) fragment, leading to complete H/D exchange at the C-3 position in deuterated trifluoroacetic acid over two days. msu.ru In contrast, the parent 2-tert-butylindolizine (B160049) undergoes only a 25% H/D exchange at C-3 under the same conditions. msu.ru

Ab initio molecular orbital calculations have been employed to study the structure and protonation of various indolizine derivatives, providing insights into their charge distribution and predicting their geometry in both neutral and monoprotonated forms. researchgate.net These theoretical studies support the experimental findings regarding the preferred site of protonation.

The nitration of indolizines is a complex process, with the position of the nitro group being highly dependent on the reaction conditions. oregonstate.edu Nitration of 2-phenylindolizine (B189232) with a mixture of nitric acid and sulfuric acid primarily results in substitution at the C-1 position. oregonstate.edujbclinpharm.org However, when the reaction is carried out using only nitric acid, 1,3-dinitro-2-phenylindolizine is formed in low yields. chim.it In strongly acidic conditions, the preferential protonation at C-3 can direct the electrophilic attack to other positions. chim.it

For 2-phenylindolizine, nitration can also occur on the phenyl ring, yielding 2-(4-nitrophenyl)indolizine. chim.itjbclinpharm.org This demonstrates that the phenyl substituent can be more susceptible to nitration than the indolizine core under certain conditions. jbclinpharm.org Further nitration of 2-(p-nitrophenyl)indolizine leads to the formation of 1-nitro-2-(p-nitrophenyl)indolizine. jbclinpharm.org In the case of 2-(p-methoxyphenyl)indolizine, nitration with nitric acid in concentrated sulfuric acid has been reported to yield 1,3-dinitro-2-(p-methoxyphenyl)indolizine. oregonstate.edu

Table 1: Nitration Products of 2-Substituted Indolizines

| Starting Material | Reagents | Product(s) | Reference(s) |

| 2-Phenylindolizine | HNO₃/H₂SO₄ | 1-Nitro-2-phenylindolizine | oregonstate.edujbclinpharm.org |

| 2-Phenylindolizine | HNO₃ | 1,3-Dinitro-2-phenylindolizine | chim.it |

| 2-Phenylindolizine | HNO₃/H₂SO₄ | 2-(4-Nitrophenyl)indolizine | chim.itjbclinpharm.org |

| 2-(p-Nitrophenyl)indolizine | Further nitration | 1-Nitro-2-(p-nitrophenyl)indolizine | jbclinpharm.org |

| 2-(p-Methoxyphenyl)indolizine | HNO₃/H₂SO₄ | 1,3-Dinitro-2-(p-methoxyphenyl)indolizine | oregonstate.edu |

This table summarizes the different products obtained from the nitration of 2-substituted indolizines under various reaction conditions.

Friedel–Crafts reactions provide an effective method for the functionalization of the C-3 position of the indolizine ring. A highly efficient Friedel–Crafts type hydroxyalkylation at the C-3 position of indolizines with (hetero)arylglyoxals has been achieved using hexafluoroisopropanol (HFIP) under mild conditions. researchgate.net This method allows for the direct synthesis of a variety of polyfunctionalized indolizines in excellent yields. researchgate.net For instance, the reaction of ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate with phenylglyoxal (B86788) in the presence of HFIP yields ethyl 3-(1-hydroxy-2-oxo-2-phenylethyl)-2-(4-methoxyphenyl)indolizine-1-carboxylate. acs.org

Furthermore, iridium-catalyzed enantioselective Friedel–Crafts type allylic substitution of indolizines with allylic alcohols has been reported to produce a broad range of 3-allylindolizines in high yields and with excellent enantioselectivities. sioc-journal.cn This highlights the versatility of Friedel-Crafts reactions in introducing various functional groups at the C-3 position of the indolizine scaffold.

Reactivity of Peripheral Functional Groups in this compound Derivatives

The functional groups attached to the this compound core exhibit their own characteristic reactivity, allowing for a wide range of chemical transformations.

The aldehyde group in derivatives such as This compound-3-carbaldehyde (B26604) is a versatile functional group that can undergo various transformations. smolecule.com

Condensation Reactions: The aldehyde can react with amines to form imines or Schiff bases. smolecule.com

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Nucleophilic Additions: The electrophilic carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other addition products. smolecule.com

Cyclization: Under specific conditions, the aldehyde moiety can participate in cyclization reactions to form more complex, fused ring systems. smolecule.comrsc.org

The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C-3 position of the indolizine core. smolecule.com This reaction utilizes a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). smolecule.com

Carbonyl groups at other positions of the indolizine ring also exhibit specific reactivity. For example, a 5-benzoyl group on an indolizine derivative has been found to be relatively inert to common carbonyl reagents like hydroxylamine (B1172632) and 2,4-dinitrophenylhydrazine, although it can be removed by treatment with alkali. mdpi.com In contrast, 5-formylindolizines are more reactive towards these reagents, though the resulting products can be unstable. mdpi.com

Halogen substituents on the indolizine ring can be utilized in cross-coupling reactions. For instance, 5-bromo and 5-iodoindolizines can participate in Suzuki-type coupling reactions with arylboronic acids to form 5-arylindolizines. msu.rumdpi.com However, these 5-halogenoindolizines have been found to be unreactive towards nucleophilic substitution reactions. msu.ru

Oxidative Aromatization Processes in Indolizine Chemistry

The indolizine core, while aromatic, can be synthesized from partially saturated precursors that require a final aromatization step. This transformation is frequently accomplished through oxidative dehydrogenation. A variety of oxidizing agents have been effectively employed for this purpose, with the choice of reagent often depending on the specific substitution pattern of the indolizine precursor and the desired reaction conditions.

Commonly used oxidants in indolizine chemistry include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and palladium on carbon (Pd/C). jbclinpharm.orgresearchgate.netsantiago-lab.com The reaction generally involves the removal of two hydrogen atoms from the dihydropyrrole moiety of the indolizine precursor, leading to the formation of the fully aromatic indolizine ring system.

In the context of 2-arylindolizine synthesis, this oxidative aromatization is a key step. For instance, in the synthesis of derivatives of this compound, a dehydrogenative oxidation is employed to generate the aromatic scaffold from a dihydroindolizine intermediate. One specific example is the synthesis of ethyl 3-(4-methoxyphenyl)indolizine-7-carboxylate, where the precursor, ethyl 3-bromo-2,3-dihydroindolizine-7-carboxylate, undergoes aromatization. mdpi.com

The research conducted by Kim and colleagues provides a concrete example of this process. mdpi.com They utilized manganese dioxide in dichloromethane (B109758) under reflux conditions to effect the dehydrogenative oxidation, resulting in the formation of the corresponding bromo-substituted indolizine, which then serves as a versatile intermediate for further functionalization, such as Suzuki cross-coupling reactions to introduce the 4-methoxyphenyl (B3050149) group. mdpi.com

The following table summarizes the reaction conditions for the oxidative aromatization step in the synthesis of a key intermediate leading to a this compound derivative.

| Precursor | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| Ethyl 3-bromo-2,3-dihydroindolizine-7-carboxylate | Manganese dioxide (MnO₂) | Dichloromethane (DCM) | Reflux, 18 h | Ethyl 3-bromoindolizine-7-carboxylate | Not specified | mdpi.com |

This oxidative step is crucial as it establishes the stable, aromatic indolizine core, which is the foundation for the unique chemical and physical properties of this class of heterocyclic compounds. The efficiency of the aromatization can be influenced by the nature of the substituents on both the pyridine (B92270) and pyrrole rings of the indolizine precursor.

Pharmacological and Biological Research on 2 4 Methoxyphenyl Indolizine Derivatives

Comprehensive Spectrum of Reported Biological Activities of Indolizines

The unique planar and electron-rich structure of the indolizine (B1195054) ring system allows it to interact with various biological targets, leading to a wide array of pharmacological effects. Scientists have synthesized and evaluated numerous indolizine analogues, revealing significant potential across several therapeutic areas. nih.govbohrium.com The biological activities reported for this class of compounds are extensive, underscoring the versatility of the indolizine scaffold in drug discovery.

The anticancer potential of indolizine derivatives has been a primary focus of research. nih.gov These compounds have demonstrated efficacy against a variety of cancer cell lines through diverse mechanisms, including the disruption of cellular signaling pathways and induction of apoptosis. mdpi.com

Pyrido[2,3-b]indolizine derivatives, for instance, have been shown to be effective against colorectal cancer (CRC) cell lines. nih.gov Research identified 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile as a particularly active compound against HCT116, HT-29, and RKO cancer cells, while showing lower cytotoxicity towards normal fibroblast cultures. iiarjournals.orgnih.gov Further analysis indicated that these derivatives can alter cell cycle progression, causing treated cells to accumulate in the S and G2/M phases. nih.gov Structure-activity relationship studies suggest that the presence and position of hydroxyl groups on the aromatic substituent are crucial for this anticancer activity. nih.gov

In other studies, indolizines fused with a seven-membered lactone ring were evaluated for their antiproliferative activity against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cell lines. nih.govrsc.org A methoxylated analogue from this series was identified as a promising initial hit against the MDA-MB-231 cell line. nih.govrsc.org Furthermore, research into other indolizine scaffolds revealed that a derivative featuring a 4-methoxyphenyl (B3050149) group exhibited high inhibitory activity against A549 lung cancer cells, causing 60% cell death at a 3 µM concentration after three days of treatment. tandfonline.com

Table 1: Anticancer Activity of Selected Indolizine Derivatives

| Compound | Cancer Cell Line(s) | Observed Activity/Efficacy |

| 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile | HCT116, HT-29, RKO (Colorectal) | Active at concentrations non-cytotoxic to normal fibroblasts; induces S and G2/M phase arrest. iiarjournals.orgnih.gov |

| Indolizine lactone cis-4g | DU-145 (Prostate) | Selectively cytotoxic with an IC50 value of 36.93 ± 2.58 μM. nih.gov |

| Methoxylated indolizine lactone | MDA-MB-231 (Breast) | Identified as an initial hit compound with significant antiproliferative activity. nih.govrsc.org |

| Indolizine derivative with 4-methoxyphenyl group | A549 (Lung) | Caused 60% cell death at 3 µM concentration. tandfonline.com |

| Diethyl indolizine-l, 2-dicarboxylate | General Screen | Showed significant anticancer activity. |

Indolizine derivatives have been investigated for their potential as antimicrobial agents, showing activity against a range of pathogens. mdpi.comsemanticscholar.org Research has demonstrated that certain newly synthesized indolizine derivatives exhibit selective toxicity against Gram-positive bacteria, such as Staphylococcus aureus, and the acid-fast bacillus Mycobacterium smegmatis. semanticscholar.orgresearchgate.net

In a screening of 21 different indolizine derivatives, one compound showed the highest inhibitory effect against S. aureus and M. smegmatis, with a bacteriostatic effect observed at a concentration of 25 µg/mL. semanticscholar.org The majority of the tested compounds in this study showed good antistaphylococcal and antimycobacterial activity, while not significantly affecting the growth of Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. semanticscholar.org

Further studies on pyrazolyl-indolizine derivatives identified several compounds with potent antimicrobial efficiency against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and the fungus Candida albicans. nih.gov Molecular docking simulations suggest these compounds may act by binding to the active sites of essential microbial enzymes, such as Dihydropteroate synthase in S. aureus and Sterol 14-demethylase in C. albicans. nih.gov In terms of antifungal activity specifically, one indolizine derivative was found to be highly effective against model filamentous fungi and the yeast Candida parapsilosis. semanticscholar.org This compound was also observed to affect the morphology of hyphal tips in Botrytis cinerea, leading to increased hyphae ramification. semanticscholar.org

Table 2: Antimicrobial Activity of Selected Indolizine Derivatives

| Compound Class/Derivative | Target Microorganism(s) | Observed Activity/Efficacy |

| Substituted Indolizine (Derivative XXI) | Staphylococcus aureus, Mycobacterium smegmatis | Bacteriostatic effect at 25 µg/mL. semanticscholar.org |

| Substituted Indolizine (Derivative XIII) | Candida parapsilosis, Aspergillus fumigatus, Alternaria alternata, Botrytis cinerea, Microsporum gypseum | Showed the best antifungal activity in the tested series. semanticscholar.org |

| Pyrazolyl-indolizine derivatives (Compounds 5, 9, 13, 19) | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | Potent antimicrobial efficiency. nih.gov |

| Indolizine derivative 6A | Mycobacterium smegmatis | Inhibited growth at a concentration of 100 μg/mL. researchgate.net |

The indolizine scaffold has been explored for the development of novel anti-inflammatory agents. Research in this area was partly inspired by the structural similarity of indolizines to indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID). This suggested that the core structural requirements for anti-inflammatory action could be maintained when the indole (B1671886) nitrogen is shifted to a bridgehead position, as in indolizine.

Studies have focused on the synthesis and evaluation of various indolizine analogues for their ability to inhibit key mediators of inflammation. A series of novel 7-(Trifluoromethyl) substituted indolizine derivatives were synthesized and found to selectively target the cyclooxygenase-2 (COX-2) enzyme, as well as reduce levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov In vitro studies showed that one derivative, compound 4d, significantly reduced the level of COX-2 enzymes compared to indomethacin. nih.gov

Similarly, a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were screened for their in vitro inhibitory activity against the COX-2 enzyme. ijper.org Two compounds from this series, 2a and 2c, emerged as promising COX-2 inhibitors with IC50 values of 6.56 µM and 6.94 µM, respectively, which were comparable to the standard NSAID indomethacin (IC50 = 6.8 µM). ijper.org

Table 3: Anti-inflammatory Activity of Selected Indolizine Derivatives

| Compound | Target/Assay | IC50 / Result |

| Ethyl 7-methoxy-3-(4-cyanobenzoyl)-2-methylindolizine-1-carboxylate (2a) | COX-2 Enzyme Inhibition | 6.56 µM ijper.org |

| Ethyl 7-methoxy-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate (2c) | COX-2 Enzyme Inhibition | 6.94 µM ijper.org |

| 7-(Trifluoromethyl)indolizine derivative (4d) | COX-2, TNF-α, IL-6, NO Reduction | Significantly reduces levels of COX-2, IL-6, and nitric oxide. nih.gov |

| 7-(Trifluoromethyl)indolizine derivative (4f) | TNF-α, IL-6, NO Reduction | Significantly reduces levels of TNF-α, IL-6, and nitric oxide. nih.gov |

| Indolizine-1-acetic acids | General Anti-inflammatory | Exhibited anti-inflammatory activities. |

Certain indolizine derivatives have been reported to possess analgesic properties. tandfonline.com In 1971, a class of compounds known as indolizine-1-acetic acids were developed that exhibited both analgesic and anti-inflammatory activities. The investigation into these compounds was part of a broader effort to develop novel non-steroidal anti-inflammatory drugs.

The pharmacological evaluation of various indolizine analogues has frequently included screening for analgesic effects alongside other activities. ijper.org Reviews on the biological potential of the indolizine scaffold consistently list analgesic activity as one of its key properties, encouraging further research into developing new pain management agents based on this heterocyclic system. tandfonline.com

The potential for indolizine derivatives to act on the central nervous system has been noted in several reviews, with anticonvulsant activity being one of the reported pharmacological effects. researchgate.nettandfonline.com While this area has been explored less extensively than the anticancer or antimicrobial properties of indolizines, the scaffold is considered a candidate for the development of new antiepileptic agents. bohrium.com Much of the research in this specific therapeutic area has focused on the related indole scaffold. nih.govresearchgate.netpharmacophorejournal.com However, the structural and electronic similarities suggest that the indolizine core also holds potential, warranting further investigation to identify specific derivatives with significant anticonvulsant efficacy. researchgate.nettandfonline.com

Indolizine derivatives have emerged as a promising class of inhibitors targeting the replication of the human immunodeficiency virus type 1 (HIV-1). nih.gov Research has focused on their ability to disrupt the function of the HIV-1 viral infectivity factor (Vif) protein. nih.gov The Vif protein is essential for viral replication as it counteracts the host's natural antiviral defense mechanism mediated by the APOBEC3G (A3G) protein. Vif targets A3G for degradation by recruiting a cellular E3 ubiquitin ligase complex, which includes ElonginC. researchgate.net

A compound known as VEC-5 was identified as a potent small-molecule inhibitor that specifically targets the Vif-ElonginC interaction. nih.govresearchgate.net This discovery prompted structure-activity relationship studies to develop new indolizine derivatives with improved efficacy. In one such study, 49 indolizine derivatives were designed and synthesized, leading to the identification of five compounds with promising anti-HIV-1 activity. nih.gov The most active of these, compound 2g, exhibited an IC50 value of 11.0 µM, providing a new basis for the development of highly potent Vif inhibitors. nih.gov

Table 4: Anti-HIV-1 Activity of Selected Indolizine Derivatives

| Compound | Target/Mechanism | IC50 / Activity |

| VEC-5 | HIV-1 Vif-ElonginC interaction inhibitor | Identified as a potent lead compound. nih.govresearchgate.net |

| Indolizine Derivative 2g | HIV-1 Vif-ElonginC interaction inhibitor | 11.0 µM nih.gov |

Enzyme Inhibition Studies

Derivatives of the indolizine core have been investigated for their inhibitory effects on various enzymes, indicating a broad potential for therapeutic applications. nih.gov

COX-2 Inhibition: A series of 7-methoxy indolizine derivatives were designed as bioisosteres of indomethacin and evaluated for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. All tested compounds showed activity in the micromolar range. Notably, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a promising COX-2 inhibitor with an IC50 value of 5.84 µM, comparable to the standard drug indomethacin (IC50 = 6.84 µM). nih.govresearchgate.net Another study on ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates also identified promising COX-2 inhibitors, with one compound featuring a nitrile group on the benzoyl ring showing an IC50 of 6.56 µM. ijper.org

Phosphatase Inhibition: While specific studies on 2-(4-Methoxyphenyl)indolizine are limited, the broader class of indolizine derivatives has demonstrated phosphatase inhibitory activities, suggesting a potential avenue for future research into this specific compound and its analogues. researchgate.net

α-Amylase and Pancreatic Lipase (B570770) Inhibition: The inhibition of digestive enzymes like α-amylase and pancreatic lipase is a key strategy in managing conditions such as diabetes and obesity. Although direct studies on this compound were not identified, research on other heterocyclic compounds provides a basis for the potential of indolizine derivatives in this area.

Central Nervous System (CNS) Activity

The indolizine scaffold has been explored for its effects on the central nervous system.

CNS Depressant Activity: Early pharmacological studies on aminoalkyl indolizines identified CNS depressant effects. For instance, 1-(Diethylaminomethyl)-3-methyl-2-phenylindolizine demonstrated depressant activity on the central nervous system. jbclinpharm.orgjbclinpharm.org Further investigations into various 2-phenylindolizines revealed that many compounds acted as stimulants at low doses and depressants at higher doses. jbclinpharm.orgjbclinpharm.org

5HT3 Receptor Antagonism: There is evidence that certain indolizine derivatives can act as 5-HT3 receptor antagonists. This activity is significant as 5-HT3 receptor antagonists are used to manage nausea and vomiting, particularly those induced by chemotherapy.

Estrogen Receptor Binding Activity of Indolizines

The structural similarity of certain indolizine derivatives to estrogen has prompted investigations into their binding affinity for estrogen receptors (ER). A study on a series of pyrrolo[2,1,5-cd]indolizine derivatives, which share a related structural framework, found that appropriately substituted mono- and di-hydroxy derivatives exhibited binding to the estrogen receptor in the low nanomolar range. nih.gov This suggests that the indolizine scaffold can be adapted to interact with this important biological target. While some N-substituted indoles have shown good binding affinities for the estrogen receptor, they often act as mixed agonist/antagonists. nih.govlivingwithendometriosis.org

Antioxidant Activity of Indolizine Derivatives

Several studies have highlighted the antioxidant potential of indolizine derivatives. derpharmachemica.com Oxidative stress is implicated in a wide range of diseases, making antioxidants a subject of considerable interest. doaj.orgresearchgate.net

One study synthesized novel indolizine derivatives by incorporating a 1,3,4-thiadiazole (B1197879) moiety and screened them for their radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). The results indicated that some of these compounds exhibited reasonable antioxidant activity. researchgate.net Another investigation into sulfur- and selenium-containing indolizine derivatives demonstrated their efficacy in in vitro antioxidant assays, including ferric ion reducing antioxidant power (FRAP), and their ability to reduce thiobarbituric acid reactive species (TBARS) and protein carbonylation. nih.gov Specifically, a compound closely related to the subject of this article, 2-(4-chlorophenyl)-1-((4-methoxyphenyl)thio)indolizine, was among those synthesized, though its specific antioxidant activity in all assays was not detailed in the provided text. nih.gov

Antitubercular Activity of Indolizine Compounds

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents, and indolizine derivatives have emerged as a promising class of compounds.

Multiple studies have reported the in vitro whole-cell anti-tubercular activity of various 1,2,3-trisubstituted indolizines against both susceptible (H37Rv) and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.govtandfonline.comtandfonline.com Active compounds have shown minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against the H37Rv strain. nih.govtandfonline.comtandfonline.com For instance, one study identified a compound with a fluorine atom on the benzoyl group and a methyl group at the 2-position of the indolizine ring as the most potent against the H37Rv MTB strain, with a MIC value of 4 µg/mL. nih.gov Certain derivatives with an ethyl ester group also exhibited activity against MDR-MTB strains with MICs in the range of 16-64 µg/mL. nih.govtandfonline.comtandfonline.com Another study identified an indolizine derivative as a promising anti-mycobacterial agent with MIC values of 4 and 32 μg/mL against H37Rv and MDR strains, respectively. mdpi.com

| Compound Series | Target Strain | MIC Range (µg/mL) |

| 1,2,3-Trisubstituted Indolizines | H37Rv-MTB | 4 - 32 |

| Indolizines with Ethyl Ester Group | MDR-MTB | 16 - 64 |

| Specific Fluorinated Indolizine | H37Rv-MTB | 4 |

| Specific Benzoylindolizine | H37Rv-MTB | 4 |

| Specific Benzoylindolizine | MDR-MTB | 32 |

Other Reported Biological Actions

The therapeutic potential of indolizine derivatives extends to several other areas. researchgate.net

Hypoglycemic Activity: Indolizine derivatives have been investigated for their potential to lower blood glucose levels. nih.gov Prodrugs of metformin (B114582) were synthesized by combining it with 2-substituted indolizines. tandfonline.comnih.govtandfonline.com These derivatives showed significant reductions in blood glucose in streptozotocin-induced diabetic rat models, with one compound in particular demonstrating superior hypoglycemic effects compared to metformin. tandfonline.comnih.govresearchgate.net

Larvicidal Activity: In the search for new agents to combat vector-borne diseases like malaria, indolizine derivatives have been tested for their larvicidal properties. nih.gov A series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues were assessed against Anopheles arabiensis larvae. malariaworld.orgtandfonline.com Several compounds displayed notable larval mortality rates, with one reaching 81%. malariaworld.orgtandfonline.com Another study on 7-(trifluoromethyl)indolizine derivatives also found compounds with high mortality rates against Anopheles arabiensis larvae, with two compounds showing 94.4% and 93.3% mortality, respectively. nih.gov

Anti-schizophrenia Activity: The potential for indolizine derivatives in treating schizophrenia has been noted in patent reviews, highlighting the broad scope of CNS applications for this scaffold. nih.govtandfonline.comtandfonline.com

CRTh2 Antagonism: Indolizine derivatives have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on T Helper cells type 2 (CRTH2). nih.govtandfonline.comtandfonline.comgoogle.com As CRTH2 is a receptor for prostaglandin (B15479496) D2 (PGD2), its antagonists are considered potential treatments for allergic and inflammatory conditions like asthma and rhinitis. google.comnih.govgoogle.comcancer.gov

Specific Biological Investigations of this compound Derivatives

While much of the research has focused on the broader class of indolizines, some studies provide insights into derivatives that specifically contain the 2-(4-Methoxyphenyl) moiety or closely related structures.

In antitubercular studies, series of 3-(4-substituted benzoyl)indolizines have been explored. mdpi.com Although not explicitly stating a methoxy (B1213986) substitution in the provided results, the systematic evaluation of different substituents on the benzoyl ring suggests that a 4-methoxy derivative would be a logical candidate for synthesis and testing within such a research program.

Similarly, studies on COX-2 inhibitors have involved synthesizing series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates. ijper.org The variation of substituents on the benzoyl moiety is a key part of the structure-activity relationship investigation in these studies.

While direct and extensive biological data solely on this compound is not abundant in the reviewed literature, the consistent and potent activities observed in closely related analogues strongly support its potential as a valuable scaffold for further pharmacological investigation.

Assessment of Antimycobacterial Efficacy (e.g., against Mycobacterium tuberculosis H37Rv strain)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the search for novel anti-tubercular agents. Indolizine derivatives have shown promise in this area. A series of 1,2,3-trisubstituted indolizines were screened for their in-vitro, whole-cell anti-tubercular activity against the susceptible H37Rv strain. jbclinpharm.org

Several of these compounds demonstrated significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 µg/mL. jbclinpharm.org Specifically, research into pyrrolo[1,2-a]pyrazine (B1600676) incorporated indolizine derivatives also revealed potent activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds showing inhibitory activity at a MIC of 1.6 µg/mL. nih.gov The core structure of this compound is a key starting point for the synthesis of these more complex derivatives. nih.gov These findings suggest that the indolizine scaffold is a viable candidate for the development of new drugs to combat both drug-sensitive and drug-resistant tuberculosis. jbclinpharm.org

Antimycobacterial Activity of Indolizine Derivatives against M. tuberculosis H37Rv

| Compound Type | Activity Metric | Result | Reference |

|---|---|---|---|

| 1,2,3-trisubstituted indolizines | MIC Range | 4 - 32 µg/mL | jbclinpharm.org |

| Pyrrolo[1,2-a]pyrazine incorporated indolizines | MIC (most active) | 1.6 µg/mL | nih.gov |

Evaluation of Anticancer Potential in Specific Cell Lines (e.g., Colorectal Cancer)

The indolizine framework is recognized for its potential in developing anticancer agents. derpharmachemica.com Research has focused on synthesizing and evaluating various derivatives for their cytotoxic effects against specific cancer cell lines. A study involving a library of 2-phenylindolizine (B189232) acetamide (B32628) derivatives, which are structurally related to this compound, demonstrated notable anticancer activity. nih.govbenthamdirect.com

Two derivatives from this series, designated as compounds 7e and 7h, showed excellent cytotoxic activity against the Colo-205 human colorectal cancer cell line. nih.govbenthamdirect.com The half-maximal inhibitory concentration (IC50) values were determined to be 68.62 µM and 62.91 µM for compounds 7e and 7h, respectively. nih.gov These findings highlight the potential of the 2-phenylindolizine scaffold as a basis for the development of new therapeutic agents for colorectal cancer. nih.govbenthamdirect.com

Anticancer Activity of 2-Phenylindolizine Acetamide Derivatives

| Compound | Cell Line | Activity Metric | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 7e | Colo-205 (Colorectal) | IC50 | 68.62 | nih.gov |

| Compound 7h | Colo-205 (Colorectal) | IC50 | 62.91 | nih.gov |

Enzyme Inhibition Studies of Key Biological Targets (e.g., COX-2, EGFR, CDK-2)

The mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. Research into this compound derivatives has explored their potential as inhibitors of enzymes implicated in inflammation and cancer.

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. A series of 7-methoxy indolizine derivatives were designed as analogues of the non-selective COX inhibitor indomethacin and evaluated for their ability to inhibit COX-2. All tested compounds showed activity in the micromolar range. One promising derivative, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, exhibited an IC50 value of 5.84 µM, which was more potent than the reference drug indomethacin (IC50 = 6.84 µM). Molecular modeling studies indicated that hydrophobic interactions are a major contributor to the COX-2 inhibition by these indolizine compounds.

EGFR and CDK-2 Inhibition

While the indolizine scaffold is explored for various anticancer activities, specific studies detailing the inhibitory action of this compound derivatives against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2) are not extensively represented in the reviewed literature. Although other heterocyclic compounds, such as indolyl-pyrimidines and tetrahydroindazoles, have been investigated as EGFR and CDK-2 inhibitors respectively, direct evidence for the target indolizine derivatives in these specific enzyme assays is limited. nih.govnih.gov

COX-2 Inhibition by Indolizine Derivatives

| Compound | Target Enzyme | Activity Metric | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | IC50 | 5.84 | |

| Indomethacin (Reference) | COX | IC50 | 6.84 |

Antimicrobial Screening against Diverse Bacterial and Fungal Strains

Beyond their antimycobacterial properties, indolizine derivatives have been screened for broader antimicrobial activity. Studies have shown that these compounds possess selective toxicity against various bacterial and fungal pathogens. derpharmachemica.comresearchgate.net

Newly synthesized 2-phenylindolizine acetamide derivatives demonstrated remarkable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govbenthamdirect.com Certain compounds in this series also exhibited excellent antifungal activity against opportunistic pathogens like Candida albicans and Aspergillus flavus. This broad-spectrum activity suggests that the indolizine core is a versatile scaffold for the development of novel antimicrobial agents to address the growing challenge of infectious diseases. nih.gov

Antimicrobial Spectrum of 2-Phenylindolizine Derivatives

| Pathogen | Type | Activity Noted | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Yes | nih.gov |

| Escherichia coli | Gram-negative Bacteria | Yes | nih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Yes | nih.gov |

| Candida albicans | Fungus | Yes | |

| Aspergillus flavus | Fungus | Yes |

Mechanistic and Computational Investigations of 2 4 Methoxyphenyl Indolizine Systems

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological effects. For the 2-(4-methoxyphenyl)indolizine scaffold, SAR investigations have focused on modifying both the indolizine (B1195054) core and the 2-aryl substituent to modulate potency and selectivity against various biological targets.

The biological activity of 2-arylindolizine derivatives is highly sensitive to the nature and position of substituents on both the phenyl ring and the indolizine nucleus. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a critical role.

Research into indolizine derivatives as potential anticancer agents has shown that substitutions on the 2-phenyl ring significantly alter cytotoxic activity. nih.gov For instance, the introduction of a small, electron-withdrawing group like a fluorine atom tends to increase antiproliferative activity against cancer cell lines. Conversely, derivatives with electron-donating groups, such as the methoxy (B1213986) group present in this compound or additional amino groups, often show reduced activity in these assays. nih.govmdpi.com This suggests that for certain targets, reducing the electron density of the phenyl ring is beneficial for potency.

Similarly, in studies of related 2-arylindoles as aromatase inhibitors, various electron-donating (e.g., -NMe2, -OMe) and electron-withdrawing (e.g., -F, -Cl, -Br) groups on the 2-aryl ring did not lead to a significant increase in activity compared to the unsubstituted parent compound. nih.gov However, placing an electron-withdrawing group on the indolizine core itself, such as at the C-5 position, was predicted to be important for binding. nih.gov This highlights that the interplay between substituent effects on different parts of the molecule is complex and target-dependent.

The following table summarizes representative SAR data for indolizine derivatives against a cancer cell line, illustrating the impact of substituents.

| Compound | Substituent on 2-Phenyl Ring | Biological Target | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Indolizine Derivative A | 4-OCH₃ (Methoxyphenyl) | MCF-7 (Breast Cancer) | > 50 | nih.gov |

| Indolizine Derivative B | 4-F (Fluorophenyl) | MCF-7 (Breast Cancer) | 9.8 | nih.gov |

| Indolizine Derivative C | 4-Br (Bromophenyl) | MCF-7 (Breast Cancer) | 15.4 | nih.gov |

| Indolizine Derivative D | Unsubstituted Phenyl | MCF-7 (Breast Cancer) | > 50 | nih.gov |

Based on accumulated SAR data, several design principles have emerged for creating more potent indolizine-based therapeutic agents. researchgate.net

Substitution on the Indolizine Core: The indolizine nucleus itself offers multiple positions for substitution. Modifications at positions 1, 3, and 7 have been shown to significantly impact activity. For example, the design of 7-methoxy indolizine analogues as bioisosteres of the anti-inflammatory drug indomethacin (B1671933) has led to potent COX-2 inhibitors. researchgate.net

Hybridization and Scaffolding: A promising strategy involves creating hybrid molecules that combine the indolizine scaffold with other pharmacologically active moieties. For instance, hybrids of indolizine derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) have been designed to potentially enhance antiproliferative activity. mdpi.com

Ring Expansion/Contraction: Subtle changes to the core heterocyclic system can have profound effects. Studies comparing pyrrolizine derivatives (a five-membered ring fused to a five-membered ring) with their indolizine counterparts (a six-membered ring fused to a five-membered ring) have shown that this ring expansion can significantly decrease antiproliferative activity, suggesting the specific geometry of the indolizine core is optimal for certain targets. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational tools used to predict and analyze how a ligand, such as this compound, interacts with a biological macromolecule at the atomic level.

Molecular docking programs calculate a score, typically in units of energy (e.g., kcal/mol), that predicts the binding affinity between a ligand and a target protein. A more negative score generally indicates a more favorable binding interaction. Docking studies on indolizine derivatives and related scaffolds have been performed against a wide array of biological targets.

For example, in a study of a related vanillin (B372448) derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, docking against the cyclooxygenase-2 (COX-2) enzyme yielded a predicted binding energy of -8.18 kcal/mol. fip.org Docking of 2-arylindole derivatives against the aromatase enzyme active site produced favorable −CDOCKER energy scores, with the most active compounds showing scores of 17 to 26 (where a more positive value indicates better binding in that specific scoring system). nih.gov These computational predictions provide a quantitative estimate of a compound's potential efficacy before its synthesis, guiding the selection of the most promising candidates for further development.

The following table presents predicted binding affinities for indolizine and related structures against various biological targets.

| Compound Class | Biological Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Vanillin Derivative (related methoxyphenyl structure) | COX-2 (PDB: 6COX) | -8.18 | fip.org |

| Difluoro Indolizine Derivative | CDK-2 | Not reported in kcal/mol (Most potent inhibitor) | nih.gov |

| 2-Arylindole Derivative | Aromatase | -CDOCKER Score: 17-26 | nih.gov |

| Indole (B1671886) Derivatives | α-Glucosidase | -7.5 to -9.1 | nih.gov |

Beyond predicting affinity, docking studies reveal the specific binding mode of a ligand—its orientation and conformation within the active site of a target. These studies elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For inhibitors targeting the COX-2 enzyme, modeling studies of 7-methoxy indolizine analogues indicated that hydrophobic interactions were the primary forces contributing to binding. researchgate.net The indolizine scaffold and its substituents fit into the hydrophobic channel of the COX-2 active site.

In docking studies of 2-arylindoles with the aromatase enzyme, a common binding mode was observed where the 2-aryl group (such as the 4-methoxyphenyl (B3050149) group) preferentially orients itself toward a small hydrophobic pocket within the active site. nih.gov Furthermore, substituents on the heterocyclic core were shown to form crucial hydrogen bonds; for example, an electron-withdrawing group at the C-5 position of the indole ring was predicted to form a hydrogen bond with the side chain of the amino acid Serine 478 (Ser478). nih.gov The methoxy group of this compound, with its oxygen atom, could potentially act as a hydrogen bond acceptor with suitable donor residues in a target's active site.